molecular formula C32H31ClN4O5 B10772030 [3H]meclinertant

[3H]meclinertant

Cat. No.: B10772030
M. Wt: 599.1 g/mol
InChI Key: DYLJVOXRWLXDIG-VQBNBCTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]meclinertant involves several steps, starting with the preparation of the core structure, which includes a quinoline and pyrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

[3H]meclinertant undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce pyrazole derivatives .

Scientific Research Applications

[3H]meclinertant has a wide range of scientific research applications, including:

    Chemistry: Used to study the interaction between neurotensin and other neurotransmitters.

    Biology: Investigates the role of neurotensin in various biological processes.

    Medicine: Explores potential therapeutic applications for conditions such as anxiety, addiction, and memory impairment.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

[3H]meclinertant exerts its effects by selectively binding to the neurotensin receptor NTS 1. This binding inhibits the receptor’s activity, thereby modulating the interaction between neurotensin and other neurotransmitters. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in regulating mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]meclinertant is unique due to its high selectivity and potency as a non-peptide antagonist at the neurotensin receptor NTS 1. Unlike other similar compounds, it does not exhibit partial agonist properties, making it a valuable tool in scientific research .

Properties

Molecular Formula

C32H31ClN4O5

Molecular Weight

599.1 g/mol

IUPAC Name

2-[[5-[2,6-bis(tritritiomethoxy)phenyl]-1-(7-chloroquinolin-4-yl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

InChI

InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)/i1T3,2T3

InChI Key

DYLJVOXRWLXDIG-VQBNBCTGSA-N

Isomeric SMILES

[3H]C([3H])([3H])OC1=C(C(=CC=C1)OC([3H])([3H])[3H])C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

Origin of Product

United States

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